An In-depth Technical Guide to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
An In-depth Technical Guide to Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Introduction
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an intriguing, yet sparsely documented, chemical entity. Its structure combines several key functional groups that are of significant interest in the field of medicinal chemistry and synthetic organic chemistry. The presence of a fluorinated nitroaromatic ring linked to an α-keto ester moiety suggests its potential as a versatile building block for the synthesis of complex heterocyclic compounds and as a candidate for biological screening. The strategic placement of the fluorine atom and the nitro group can significantly influence the molecule's electronic properties, metabolic stability, and potential for forming key interactions with biological targets.[1]
This guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate. In the absence of extensive direct experimental data in the public domain, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a scientifically grounded perspective on its synthesis, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
The core structure of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate consists of a 4-fluoro-2-nitrophenyl group attached to the third carbon of an ethyl 2-oxopropanoate chain.
Caption: Chemical structure of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate.
Predicted Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following properties are predicted based on data from structurally similar compounds such as Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate and Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate.[2][3]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₀FNO₅ | Based on IUPAC name |
| Molecular Weight | 255.20 g/mol | Calculated from molecular formula |
| Appearance | Pale yellow oil or solid | Typical for nitroaromatic compounds |
| Boiling Point | > 300 °C (decomposes) | Extrapolated from similar structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, DMSO). Insoluble in water. | Based on the presence of the ester and aromatic ring |
| Polar Surface Area | ~86 Ų | Calculated based on functional groups |
Synthesis and Mechanistic Insights
While a specific, validated synthesis for Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is not published, a highly plausible and efficient route can be designed based on the well-established Claisen condensation reaction.[4][5][6] This method is a cornerstone for the formation of β-keto esters and is adaptable for the synthesis of α-keto esters through the use of diethyl oxalate as one of the coupling partners.[7][8]
The proposed synthetic pathway involves the condensation of 4-fluoro-2-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
Caption: Proposed synthetic workflow via Claisen condensation.
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is a proposed method and has not been experimentally validated. It should be performed by a qualified chemist with appropriate safety precautions.
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Reaction Setup: To a solution of diethyl oxalate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.2 equivalents) in ethanol.[7]
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Addition of Starting Material: To this mixture, add a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is neutral.[7]
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate.
Causality Behind Experimental Choices
-
Choice of Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl ester. Using a different alkoxide could lead to a mixture of ester products. A strong base is necessary to deprotonate the benzylic carbon of the 4-fluoro-2-nitrotoluene, which is activated by the adjacent nitro group.[5]
-
Solvent: Anhydrous THF is a suitable solvent as it is inert under the reaction conditions and can solubilize both the reactants and the intermediate enolate.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which could quench the base and lead to undesired byproducts.
-
Acidic Workup: The final product, a β-keto ester, is acidic and will be deprotonated by the base. An acidic workup is required to protonate the resulting enolate and isolate the neutral product.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is governed by its three key functional groups: the nitroaromatic ring, the α-keto ester, and the fluorine atom.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). This transformation opens up a plethora of synthetic possibilities, as the resulting aniline can undergo a wide range of reactions, including diazotization, acylation, and condensation to form heterocyclic systems. This is a common strategy in the synthesis of anti-inflammatory and analgesic agents.[1]
-
Reactions of the α-Keto Ester: The α-keto ester moiety is highly electrophilic at both carbonyl carbons. It can react with a variety of nucleophiles. For instance, condensation with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. These heterocyclic cores are prevalent in many pharmaceutical compounds.
-
Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group in the ortho position. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, further functionalizing the aromatic ring.
Potential Applications in Drug Discovery
Fluorinated organic compounds have a significant presence in the pharmaceutical industry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[9] The combination of a fluorinated phenyl ring and a reactive α-keto ester handle makes Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate a valuable scaffold for the synthesis of novel drug candidates.
Its primary utility is as an intermediate in the synthesis of more complex molecules. The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with other reagents, can lead to the formation of various heterocyclic systems, which are the core structures of many marketed drugs.
Conclusion
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate, while not extensively characterized in the scientific literature, represents a molecule of significant synthetic potential. Its structure is amenable to a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry. The proposed synthesis via a Claisen condensation is a robust and scalable method for its preparation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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